(5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone
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Overview
Description
(5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone is an organic compound with the molecular formula C12H9BrO2S and a molecular weight of 297.17 g/mol . It is characterized by the presence of a bromine atom attached to a thiophene ring and a methoxyphenyl group attached to a methanone moiety. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone typically involves the bromination of thiophene followed by a Friedel-Crafts acylation reaction. The general synthetic route can be summarized as follows:
Bromination of Thiophene: Thiophene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 5-bromothiophene.
Friedel-Crafts Acylation: The 5-bromothiophene undergoes a Friedel-Crafts acylation reaction with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and Friedel-Crafts acylation reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of substituted thiophenes.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
(5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-Bromothiophen-2-YL)(phenyl)methanone: Similar structure but lacks the methoxy group.
(5-Bromo-2-thienyl)(4-methoxyphenyl)methanone: Similar structure with the methoxy group in a different position.
Uniqueness
(5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone is unique due to the presence of both the bromine atom and the methoxyphenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9BrO2S |
---|---|
Molecular Weight |
297.17 g/mol |
IUPAC Name |
(5-bromothiophen-2-yl)-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C12H9BrO2S/c1-15-9-4-2-3-8(7-9)12(14)10-5-6-11(13)16-10/h2-7H,1H3 |
InChI Key |
FKZOJQCLAMCBFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
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